molecular formula C13H13N5O2 B15002049 4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B15002049
M. Wt: 271.27 g/mol
InChI Key: VRIMNDCXZFNNGR-KZVYIGENSA-N
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Description

4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound with a molecular formula of C13H14N6O. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of hydrazides with aldehydes or ketones under specific conditions. One common method includes the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with cinnamaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkyl groups.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases and other derivatives.

Scientific Research Applications

4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide include other oxadiazole derivatives like:

    2-amino-1,3,4-oxadiazole: Known for its antimicrobial properties.

    5-phenyl-1,2,4-oxadiazole-3-carboxylic acid: Studied for its potential as an anti-inflammatory agent.

    4-amino-1,2,5-oxadiazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of 4-amino-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structural features, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

4-amino-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H13N5O2/c1-9(7-10-5-3-2-4-6-10)8-15-16-13(19)11-12(14)18-20-17-11/h2-8H,1H3,(H2,14,18)(H,16,19)/b9-7+,15-8+

InChI Key

VRIMNDCXZFNNGR-KZVYIGENSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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